The compound 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule notable for its potential biological activity. This compound features a thieno[3,2-d]pyrimidine core and incorporates an oxadiazole moiety, which is known for its diverse pharmacological properties. The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol.
This compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The oxadiazole group is often associated with various biological activities, including anti-inflammatory and anticancer effects.
The synthesis of this compound can be approached through several methods involving the formation of the oxadiazole and thieno[3,2-d]pyrimidine rings. A common synthetic route involves:
Technical details such as reaction conditions (temperature, solvents), yields, and purification methods (e.g., recrystallization or chromatography) are critical for successful synthesis but were not detailed in the available literature.
The molecular structure can be represented in various ways, including:
CC(C)C1=NC(=O)N=C(SC(C1=O)C2=C(C=CC=C2OC)OC)C(=N)N1The compound features multiple functional groups that contribute to its chemical properties and reactivity.
The chemical reactivity of this compound can be explored through:
Experimental conditions for these reactions would typically include solvents like dimethyl sulfoxide or ethanol and catalysts such as acids or bases.
The mechanism of action for compounds with similar structures often involves:
Quantitative data regarding IC50 values or other metrics are necessary for a comprehensive understanding but were not provided in the available literature.
Relevant analyses such as nuclear magnetic resonance spectroscopy or mass spectrometry could be employed to confirm structural integrity and purity.
This compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5